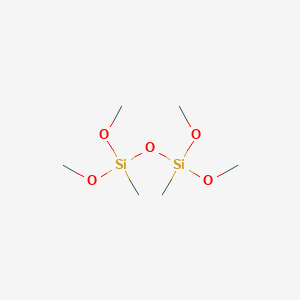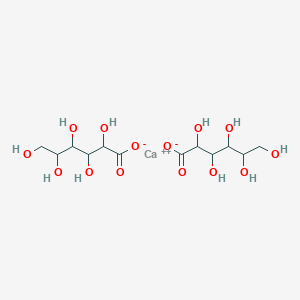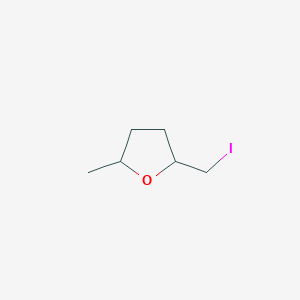
1,3-DIMETHYLTETRAMETHOXYDISILOXAN
Übersicht
Beschreibung
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane, also known as TMDS, is an organosilicon compound with a wide range of applications in the fields of organic chemistry, biochemistry, and materials science. It is a colorless, low-viscosity liquid with a faint odor and a boiling point of 109°C. TMDS is a versatile reagent with a variety of uses in both laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
Elektronik
1,3-DIMETHYLTETRAMETHOXYDISILOXAN wird in der Elektronikindustrie verwendet, da es Polydimethylsiloxan (PDMS) bilden kann, ein siliziumbasiertes organisches Polymer. PDMS ist bekannt für seine optische Klarheit, Trägheit und Nichtleitfähigkeit, wodurch es sich ideal für die Isolierung elektronischer Komponenten eignet. Es dient auch als Substratmaterial bei der Herstellung von dehnbaren elektronischen Materialien aufgrund seiner Flexibilität und Stabilität .
Medizin
In der Medizin wird diese Verbindung bei der Synthese von Biomaterialien verwendet, insbesondere in der Gewebezüchtung. Ihre Derivate können zur Herstellung von Gerüsten eingesetzt werden, die das Zellwachstum für die Gewebsregeneration unterstützen. Die Biokompatibilität und Stabilität der Verbindung unter physiologischen Bedingungen machen sie zu einem wertvollen Gut in der Herstellung von Medizinprodukten .
Beschichtungen
Die Verbindung ist bei der Herstellung von Beschichtungen, insbesondere bei der Schaffung atmungsaktiver, aber wasserfester Schichten, von Bedeutung. Ihre Anwendung reicht von Schutzbeschichtungen für Verbundstrukturen bis hin zur Verbesserung der Haltbarkeit von pigmentierten Beschichtungen und Stahlbeton .
Klebstoffe
This compound ist ein Vorläufer bei der Synthese von Klebstoffen. Es trägt zur Entwicklung von stimuli-responsiven Klebstoffen bei, die zwischen starker Haftung und einfachem Ablösen umschalten können, was für temporäre Klebeanwendungen entscheidend ist .
Dichtstoffe
Diese Verbindung wird bei der Formulierung von Dichtstoffen verwendet, insbesondere in Zahnmedizinischen Anwendungen. Sie hilft bei der Herstellung von Fissurenversieglern, die Zähne vor Karies schützen, indem sie Rillen abdichten, die anfällig für bakterielles Wachstum sind .
Schmierstoffe
Bei der Schmierstoffsynthese wird this compound verwendet, um silikonbasierte Schmierstoffe zu erzeugen, die hitzebeständig sind und eine hervorragende thermische Stabilität aufweisen. Diese Schmierstoffe sind unerlässlich für Hochtemperaturanwendungen in der Industrie, bei denen herkömmliche Schmierstoffe zerfallen würden .
Chemische Synthese
Es dient als Reagenz in der chemischen Synthese, insbesondere bei der Herstellung von Organosiliciumverbindungen mit neuartigen Strukturen und Funktionalitäten. Die Reaktivität der Verbindung ermöglicht die Einführung verschiedener funktioneller Gruppen, wodurch der Umfang der potenziellen Anwendungen in der Materialwissenschaft erweitert wird .
Polymerpräparation
Schließlich ist this compound in der Polymerpräparation von entscheidender Bedeutung. Es ist an der Synthese von Polysiloxanen beteiligt, die aufgrund ihrer Flexibilität, Haltbarkeit und Beständigkeit gegen Umweltfaktoren in einer Vielzahl von Produkten verwendet werden, von Haushaltsartikeln bis hin zu Industriematerialien .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is often used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is not well-documented. As a chemical intermediate, it likely undergoes reactions with other compounds to form new products. The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present .
Biochemical Pathways
As a chemical intermediate, it may be involved in a variety of reactions and could potentially influence multiple pathways depending on the context .
Pharmacokinetics
Its physical properties such as boiling point (165 °c), density (101 g/mL at 25 °C), and refractive index (n 20/D 1384) have been documented
Result of Action
As a chemical intermediate, its primary role is likely to participate in chemical reactions to form new compounds . The effects of these reactions would depend on the specific compounds produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of the reactions it participates in . .
Eigenschaften
IUPAC Name |
[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHPGDCFVOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939483 | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18186-97-5 | |
| Record name | Dimethyltetramethoxydisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18186-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















